molecular formula C14H19N3O9 B1338948 2,3,4,6-Tetra-O-acetyl-a-D-galactopyranosyl azide CAS No. 94427-00-6

2,3,4,6-Tetra-O-acetyl-a-D-galactopyranosyl azide

Cat. No. B1338948
CAS RN: 94427-00-6
M. Wt: 373.32 g/mol
InChI Key: NHNYHKRWHCWHAJ-HTOAHKCRSA-N
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Description

2,3,4,6-Tetra-O-acetyl-α-D-galactopyranosyl azide is a derivative of galactose, a type of sugar. It is used as an organic condensation reagent for chemistries such as N- and S- galactosylation reactions and the synthesis of spacer-equipped phosphorylated di-, tri- and tetrasaccharide fragments of the O-specific polysaccharides .


Synthesis Analysis

The synthesis of 2,3,4,6-Tetra-O-acetyl-α-D-galactopyranosyl azide involves the use of 1,2,3,4,6-penta-O-acetyl-ß-d-glucopyranose and propargyl alcohol in the presence of boron trifluoride etherate .


Molecular Structure Analysis

The molecular structure of 2,3,4,6-Tetra-O-acetyl-α-D-galactopyranosyl azide is complex, with multiple functional groups. The molecule contains a galactopyranosyl ring structure, which is a six-membered ring containing five carbon atoms and one oxygen atom. The ring is substituted with azide and acetyl groups .


Chemical Reactions Analysis

2,3,4,6-Tetra-O-acetyl-α-D-galactopyranosyl azide is used in various chemical reactions. For example, it is used as a reagent in N- and S- galactosylation reactions and the synthesis of spacer-equipped phosphorylated di-, tri- and tetrasaccharide fragments of the O-specific polysaccharides .


Physical And Chemical Properties Analysis

2,3,4,6-Tetra-O-acetyl-α-D-galactopyranosyl azide is a white to off-white powder. It is soluble in chloroform at a concentration of 5 mg/mL. It is stable under normal temperatures and pressures but should be stored at a temperature of -20°C .

Scientific Research Applications

Synthesis of Carbohydrates

This compound is pivotal in the synthesis of complex carbohydrates, including proteoglycans and glycolipids . These biomolecules play essential roles in cellular communication and adhesion, making them crucial for biomedical research and therapeutic applications.

Drug Development for Metabolic Disorders

Researchers utilize this azide derivative in the development of pharmaceuticals targeting diseases related to carbohydrate metabolism disorders . Its reactivity allows for the creation of novel compounds that can interact with enzymes and receptors involved in metabolic pathways.

Glycosylation Reactions

The azide group in this compound serves as an excellent precursor for glycosylation reactions . These reactions are fundamental for attaching sugar moieties to other molecules, which is a critical step in the production of various glycoconjugates used in drug design and diagnostic tools.

Antibacterial and Antioxidant Agents

Compounds derived from 2,3,4,6-Tetra-O-acetyl-a-D-galactopyranosyl azide have shown promising antibacterial and antioxidant activities . This makes them potential candidates for new treatments against bacterial infections and oxidative stress-related conditions.

Theoretical Studies and Computational Chemistry

Theoretical studies, including density functional theory, have been conducted to understand the deacylation and dealkylation processes of this compound . Such studies provide insights into the molecular behavior and can guide the design of more efficient synthesis methods.

Phenolic Glycoside Synthesis

Phenolic glycosides, which exhibit a variety of biological activities, can be synthesized using this compound . These activities include anti-inflammatory, antitussive, and diuretic effects, which are valuable in traditional medicine and modern pharmacology.

Intermediate for Antidiabetic Drugs

It serves as an intermediate in the synthesis of antidiabetic drugs like Voglibose and Dapagliflozin . These drugs work by inhibiting enzymes that break down carbohydrates, thus controlling blood sugar levels in diabetic patients.

Safety And Hazards

This compound is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation. Therefore, it is recommended to wear protective gloves, protective clothing, eye protection, and face protection when handling this compound .

properties

IUPAC Name

[(2R,3S,4S,5R,6S)-3,4,5-triacetyloxy-6-azidooxan-2-yl]methyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3O9/c1-6(18)22-5-10-11(23-7(2)19)12(24-8(3)20)13(25-9(4)21)14(26-10)16-17-15/h10-14H,5H2,1-4H3/t10-,11+,12+,13-,14+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHNYHKRWHCWHAJ-HTOAHKCRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1C(C(C(C(O1)N=[N+]=[N-])OC(=O)C)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OC[C@@H]1[C@@H]([C@@H]([C@H]([C@H](O1)N=[N+]=[N-])OC(=O)C)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10461082
Record name (2R,3S,4S,5R,6S)-2-[(Acetyloxy)methyl]-6-azidooxane-3,4,5-triyl triacetate (non-preferred name)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10461082
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

373.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3,4,6-Tetra-O-acetyl-a-D-galactopyranosyl azide

CAS RN

94427-00-6
Record name (2R,3S,4S,5R,6S)-2-[(Acetyloxy)methyl]-6-azidooxane-3,4,5-triyl triacetate (non-preferred name)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10461082
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Q & A

Q1: What is the role of 2,3,4,6-Tetra-O-acetyl-β-D-galactopyranosyl azide in the synthesis of triazole-linked sugar derivatives?

A1: 2,3,4,6-Tetra-O-acetyl-β-D-galactopyranosyl azide serves as a starting material for synthesizing novel triazole-linked sugar derivatives. The research demonstrates its use in a 1,3-dipolar cycloaddition reaction with 3,3,3-trifluoropropinyl benzene. This reaction yields two regioisomeric products: 1-(2,3,4,6-tetra-O-acetyl-β-D-galactopyranosyl)-4-trifluoromethyl-5-phenyl-1,2,3-triazole and 1-(2,3,4,6-tetra-O-acetyl-β-D-galactopyranosyl)-5-trifluoromethyl-4-phenyl-1,2,3-triazole []. This highlights the compound's utility in creating structurally diverse molecules with potential biological activity.

Q2: Is there any structural information available for the products derived from 2,3,4,6-Tetra-O-acetyl-β-D-galactopyranosyl azide in this study?

A2: Yes, the research includes an X-ray analysis of 1-(2,3,4,6-tetra-O-acetyl-β-D-galactopyranosyl)-4-trifluoromethyl-5-phenyl-1,2,3-triazole (one of the regioisomers formed) []. This structural data provides valuable insights into the conformation and spatial arrangement of atoms within the molecule, which can be crucial for understanding its potential interactions and activities.

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